molecular formula C8H13N B1266827 1-tert-Butylpyrrole CAS No. 5398-58-3

1-tert-Butylpyrrole

Cat. No.: B1266827
CAS No.: 5398-58-3
M. Wt: 123.2 g/mol
InChI Key: GJIRIQBRSTYPSF-UHFFFAOYSA-N
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Description

1-tert-Butylpyrrole is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1-tert-Butylpyrrole and its derivatives have shown promising biological activities, particularly in the realm of medicinal chemistry:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For example, compounds derived from pyrrole structures have been noted for their effectiveness against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • COX-2 Inhibition : The optimization of pyrrole-based compounds has led to the development of COX-2 inhibitors, which are essential in treating inflammatory conditions. Certain modifications to the pyrrole structure have resulted in compounds with activity comparable to that of Celecoxib, a well-known COX-2 inhibitor .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel pyrrole derivatives from this compound highlighted their antibacterial properties. The research involved modifying the pyrrole structure to enhance its activity against MRSA. The results indicated that specific substitutions at the C4 position significantly influenced antibacterial efficacy .

Case Study 2: Medicinal Chemistry Applications

Another investigation explored the use of this compound in developing fluorescent probes for COX-2 inhibition. The study demonstrated how structural variations could optimize binding affinity and selectivity towards COX-2, leading to potential new therapeutic agents for pain management .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeTarget Pathogen/EnzymeReference
1-tert-butyl-4-nitro-pyrroleAntibacterialMRSA
This compoundCOX-2 InhibitionCOX-2
1-tert-butyl-1H-pyrrole-2-carbaldehydePrecursor for biologically active moleculesVarious

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl group at the nitrogen atom creates steric hindrance, favoring unimolecular (SN1) mechanisms in substitution reactions.

Reaction Type Reagents/Conditions Mechanism Outcome
AlkylationAlkyl halides, polar aprotic solventsSN1 via tert-butyloxonium ion intermediate Formation of N-alkylpyrrole derivatives
AcylationAcyl chlorides, baseElectrophilic substitution at nitrogenN-acylated pyrrole compounds
  • Key Example : Reaction with iodopropane under SN2-like conditions (as demonstrated in imidazolium synthesis ) is less favorable due to steric bulk, but SN1 pathways enable substitution via carbocation intermediates .

Oxidation Reactions

The pyrrole ring’s electron-rich nature makes it susceptible to oxidation, though the tert-butyl group moderates reactivity.

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic aqueous mediumPyrrolidine-2,5-dione derivativesPartial ring oxidation observed
Ozone-78°C, CH₂Cl₂Cleavage to diketonesLimited by steric protection of N-site
  • Mechanistic Insight : Oxidation typically proceeds via electrophilic attack at the α-position of the pyrrole ring, with subsequent ring opening or functionalization.

Reduction Reactions

Hydrogenation targets the aromatic pyrrole ring, yielding saturated derivatives.

Reduction Method Catalyst/Reagent Product Yield
Catalytic hydrogenationH₂, Pd/C1-tert-Butylpyrrolidine85–90%
Birch reductionLi/NH₃Partially reduced intermediatesRequires low temps
  • Steric Effects : The tert-butyl group slows reaction kinetics but does not prevent full saturation under vigorous conditions .

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group deactivates the ring, directing electrophiles to the β-positions.

Electrophile Conditions Product Regioselectivity
HNO₃H₂SO₄, 0°C3-Nitro-1-tert-butylpyrroleβ-nitration dominant
Br₂FeBr₃, CHCl₃3-Bromo-1-tert-butylpyrroleLimited by steric bulk
  • Kinetic vs Thermodynamic Control : Bulky substituents favor β-substitution due to reduced steric clash compared to α-positions.

Comparative Reactivity Table

Reaction Type Rate (Relative to Pyrrole) Dominant Factor
SN1 Substitution3× fasterStabilized carbocation
EAS Nitration10× slowerElectron-withdrawing effect
Catalytic Hydrogenation2× slowerSteric hindrance

Mechanistic Considerations

  • Carbocation Stability : The tert-butyl group stabilizes carbocation intermediates in SN1 pathways, enhancing substitution rates .

  • Ring Strain : Partial saturation during hydrogenation relieves aromaticity but introduces conformational flexibility .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 1-tert-Butylpyrrole, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via palladium-catalyzed cross-coupling or alkylation reactions. A common approach involves tert-butyl group introduction to pyrrole derivatives using tert-butyl halides or tert-butoxycarbonyl (Boc) protecting groups. For example:

  • Step 1 : Start with pyrrole derivatives (e.g., 1H-pyrrole) and react with tert-butyl bromide in the presence of a base like potassium carbonate .
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.
  • Step 3 : Monitor reaction progress using TLC or GC-MS to confirm tert-butyl substitution .
  • Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Key Considerations :

  • Avoid over-alkylation by controlling stoichiometry.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for pyrrole ring protons (δ 6.0–7.0 ppm) and tert-butyl group protons (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm tert-butyl carbon signals at δ 28–30 ppm (CH₃) and δ 65–70 ppm (quaternary C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Use a non-polar column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min) to resolve volatile derivatives .
  • Infrared (IR) Spectroscopy :
    • Identify pyrrole ring vibrations (C–N stretch at ~1450 cm⁻¹) and tert-butyl C–H bends (~1370 cm⁻¹) .

Validation : Cross-reference data with NIST Standard Reference Database 69 for spectral matching .

Q. Advanced: How should researchers design experiments to investigate the electronic effects of the tert-butyl group on pyrrole’s reactivity in cross-coupling reactions?

Methodological Answer :

  • Hypothesis : The bulky tert-butyl group sterically hinders electrophilic substitution but stabilizes intermediates via hyperconjugation.
  • Experimental Design :
    • Comparative Studies : Synthesize this compound and unsubstituted pyrrole. Perform Suzuki-Miyaura coupling with aryl halides under identical conditions .
    • Kinetic Analysis : Measure reaction rates using in-situ NMR or HPLC to assess steric vs. electronic influences.
    • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric maps .
  • Data Interpretation :
    • If tert-butyl derivatives show lower reactivity, attribute to steric hindrance.
    • If reactivity increases, investigate electronic stabilization of transition states .

Q. Advanced: How can contradictory spectroscopic data for this compound derivatives be resolved?

Methodological Answer :
Scenario : Discrepancies in NMR or GC-MS results may arise from impurities, tautomerism, or solvent effects.

  • Step 1 : Repeat experiments under controlled conditions (e.g., anhydrous solvents, standardized concentrations).
  • Step 2 : Employ complementary techniques:
    • X-ray Crystallography : Resolve structural ambiguities (e.g., tert-butyl orientation) using single-crystal data .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out byproducts .
  • Step 3 : Compare with literature benchmarks (e.g., NIST data for GC retention indices) .
  • Step 4 : Use statistical tools (e.g., principal component analysis) to identify outliers in datasets .

Q. Advanced: What strategies are effective for studying the structure-activity relationships (SAR) of this compound in catalytic applications?

Methodological Answer :

  • Variable Modification : Synthesize derivatives with substituents at different pyrrole positions (e.g., 2- or 3-methyl) .
  • Catalytic Screening : Test derivatives in model reactions (e.g., hydrogenation or oxidation) under standardized conditions.
  • Data Collection :
    • Tabulate turnover numbers (TON) and enantiomeric excess (ee) for each derivative.
    • Correlate steric/electronic parameters (Hammett σ values, Taft steric parameters) with activity .
  • Machine Learning : Train models on descriptor datasets (e.g., molecular volume, dipole moments) to predict catalytic performance .

Q. Basic: What are the stability and storage recommendations for this compound in laboratory settings?

Methodological Answer :

  • Stability Tests :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Storage :
    • Store in amber vials under inert gas (Ar) at –20°C to prevent oxidation or moisture absorption.
    • Avoid prolonged exposure to light or acidic/basic environments .

Q. Advanced: How can researchers address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer :

  • Troubleshooting Workflow :
    • Intermediate Analysis : Isolate and characterize intermediates (e.g., Boc-protected pyrroles) to identify bottlenecks .
    • Optimize Protecting Groups : Replace Boc with more stable groups (e.g., Fmoc) if deprotection steps fail .
    • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve cross-coupling efficiency .
  • Case Study : A 2020 study achieved 85% yield by switching from THF to dioxane in Sonogashira couplings .

Preparation Methods

Direct N-tert-Butylation of Pyrrole

Method Overview

One common approach involves the direct alkylation of pyrrole nitrogen with a tert-butyl group. This can be achieved by reacting pyrrole with tert-butyl precursors under controlled conditions.

Representative Procedure

  • A reaction mixture containing pyrrole and tert-butylating agents (e.g., tert-butyl chloride or tert-butyl alcohol in the presence of acid) is stirred.
  • In one reported synthesis, filtration and evaporation followed by vacuum distillation at 78 °C under 80 hPa pressure yielded N-tert-butylpyrrole as a colorless oil with a 67% yield.
  • Workup typically involves washing with aqueous base (2N NaOH), water, and brine, followed by drying over anhydrous sodium sulfate.

Reaction Conditions and Yields

Parameter Details
Temperature 80 °C
Reaction Time 50 hours
Solvent Ether (Et2O) or ethyl acetate
Workup Wash with 2N NaOH, water, brine; dry over Na2SO4
Purification Vacuum distillation or flash chromatography
Yield Approximately 67%

This method is straightforward but requires prolonged heating and careful purification.

Frustrated Lewis Pair-Catalyzed Hydroarylation

Method Overview

A more advanced catalytic method involves the use of frustrated Lewis pairs (FLPs) to catalyze double hydroarylation reactions that yield N-tert-butylpyrrole derivatives.

Key Features

  • The reaction uses B(C6F5)3 as a Lewis acid catalyst.
  • Phenylacetylene or substituted alkynes react with 1-(tert-butyl)pyrrole to generate complex pyrrole derivatives.
  • The reaction proceeds at room temperature over 5 hours.
  • Products are isolated by flash chromatography with high yields (76-92% reported for related derivatives).

Advantages

  • Mild reaction conditions.
  • High selectivity and yield.
  • Useful for preparing substituted tert-butylpyrroles.

While this method focuses on substituted derivatives, it demonstrates the utility of catalytic systems in modifying 1-tert-butylpyrrole.

Synthesis via Rearomatization of Azacyclopent-enyl Pyrrole Intermediates

Method Overview

This method involves a two-step sequence starting from 2-tert-butylpyrrole:

  • Condensation with pyrrolidinone derivatives to form azacyclopent-1-enyl intermediates.
  • Rearomatization under vacuum heating to regenerate the pyrrole ring with tert-butyl substitution.

Reaction Details

  • Rearomatization is performed by heating the sealed reaction mixture at 180 °C under high vacuum for 10 minutes.
  • The method yields 2-tert-butylpyrrole derivatives with moderate yields (~51% for non-recrystallized products).
  • The procedure is adapted to improve existing syntheses of tert-butyl-substituted bipyrroles and related compounds.

Notes

  • This approach is valuable for synthesizing complex tert-butylpyrrole derivatives.
  • It involves careful control of vacuum and temperature to prevent side reactions.

Friedel-Crafts tert-Butylation of Pyrrole Derivatives

Method Overview

Friedel-Crafts alkylation using tert-butyl chloride or related reagents can introduce tert-butyl groups onto pyrrole rings, often facilitated by Lewis acids.

Key Findings

  • tert-Butylation of 1-(phenylsulfonyl)pyrrole gives 3-tert-butyl-1-(phenylsulfonyl)pyrrole, which can be converted to tert-butylpyrrole.
  • Ethylation and isopropylation reactions under similar conditions lead to mixtures, indicating the tert-butyl group is more selective in this context.
  • This method provides a useful route to tert-butylpyrrole derivatives but may require additional steps to remove the phenylsulfonyl protecting group.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct N-tert-butylation Pyrrole + tert-butyl chloride, 80 °C, 50 h ~67 Simple, direct Long reaction time, moderate yield
FLP-Catalyzed Hydroarylation B(C6F5)3 catalyst, room temp, 5 h 76-92 Mild conditions, high selectivity Focus on substituted derivatives
Rearomatization of Azacyclopent-enyl intermediates Heating at 180 °C under vacuum ~51 Useful for complex derivatives Requires vacuum and high temp
Friedel-Crafts tert-Butylation tert-Butyl chloride, Lewis acid catalyst Variable Selective tert-butylation May need protecting groups
Dimethyliminium Salt Route Dimethyliminium salt + methylmagnesium chloride 71 (related compounds) Efficient N-tert-butyl group formation Not directly demonstrated for pyrrole

Properties

IUPAC Name

1-tert-butylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRIQBRSTYPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-58-3
Record name 1H-Pyrrole,2-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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